molecular formula C22H18N2O B5502159 3-(3,4-dimethylphenyl)-2-phenyl-4(3H)-quinazolinone

3-(3,4-dimethylphenyl)-2-phenyl-4(3H)-quinazolinone

Cat. No. B5502159
M. Wt: 326.4 g/mol
InChI Key: UMRLQYPEOXHHNW-UHFFFAOYSA-N
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Description

Quinazolinones are a class of heterocyclic aromatic organic compounds that exhibit a wide range of biological and chemical properties. The compound 3-(3,4-dimethylphenyl)-2-phenyl-4(3H)-quinazolinone is part of this family, known for its diverse chemical reactions and potential applications in various fields of chemistry and pharmacology, excluding its drug use and dosage or side effects.

Synthesis Analysis

The synthesis of quinazolinones involves cyclization reactions and modifications to introduce various substituents into the quinazolinone nucleus. For example, the synthesis of 4-substituted 3,4-dihydro-2(1H)-quinazolinones includes polyphosphoric acid-induced cyclization with carboxylic acids to achieve modification at the 4-position of the quinazolinone skeleton. Starting materials such as 1-(3,4-dimethoxyphenyl)-3-phenylurea are prepared from the phenylisocyanate and 3,4-dimethoxyaniline (Ivanov et al., 2006).

Molecular Structure Analysis

Quinazolinones can exhibit various molecular conformations and packing in the solid state, influenced by their molecular structure. For instance, the crystal structure analysis of related quinazolinone compounds has revealed staggered conformation with the quinazoline fragment and the phenyl ring in an anti-arrangement, and molecules are associated in dimers through hydrogen bonds (Quevedo et al., 2017).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, including lithiation, which allows for the introduction of different substituents. For example, 3-amino-2-methyl-4(3H)-quinazolinone has been doubly lithiated on nitrogen and in the 2-methyl group, reacting with electrophiles to give substituted derivatives (Smith et al., 1996).

Physical Properties Analysis

The physical properties of quinazolinones, such as their solid-state fluorescence and selective metal-ion-sensor properties, can vary depending on their molecular structure. For example, 2-(2-Hydroxy-phenyl)-4(3H)-quinazolinone shows intense fluorescence in solution and selectively detects Zn(2+) and Cd(2+) ions in dimethyl formamide (Anthony, 2012).

Chemical Properties Analysis

The chemical properties of quinazolinones, including their reactivity and potential biological activities, are subjects of ongoing research. Studies have shown that modifications on the quinazolinone ring, such as the introduction of methoxy groups or changes at the 3-position, can significantly affect their biological activity, including hypolipidemic activities (Kurogi et al., 1996).

Scientific Research Applications

Synthesis and Chemical Properties

Recent advancements in the synthesis of 4(3H)-quinazolinones have shown their broad applicability in various fields due to their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. These compounds are synthesized through new routes and strategies, enhancing their utility in scientific research (Lin He et al., 2014). Additionally, the development of asymmetric synthesis techniques for isotopic atropisomers based on ortho-CH3/CD3 discrimination has been reported, providing high enantio- and diastereomeric purities, which are crucial for detailed structural and functional studies (Shotaro Miwa et al., 2022).

Sensor Development

Quinazolinone derivatives have been employed in the development of fluorescent chemical sensors, particularly for the detection of Fe3+ ions. These sensors operate by blocking the intramolecular proton transfer reactions of the quinazolinone derivatives, offering a sensitive and selective method for metal ion detection (Xiaobing Zhang et al., 2007). Another study demonstrated the polymorph-dependent solid-state fluorescence of 2-(2-hydroxyphenyl)-4(3H)-quinazolinone, indicating its potential as a selective metal-ion sensor, particularly for Zn2+ and Cd2+ ions (S. P. Anthony, 2012).

Corrosion Inhibition

Research has identified novel quinazolinone derivatives as effective corrosion inhibitors for mild steel in acidic medium, showcasing the chemical versatility of quinazolinone derivatives beyond biological applications. These studies employ electrochemical methods, surface analysis, and computational approaches to understand the inhibition mechanisms, revealing the formation of protective layers on metal surfaces (N. Errahmany et al., 2020).

Biological Activities

Quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing promising results in comparison to standard drugs, thus indicating their potential in medical research (P. Rani et al., 2002). Furthermore, the synthesis and structural analysis of quinazolinone derivatives have contributed to a better understanding of their physical and chemical properties, which is crucial for their application in various scientific fields (Rodolfo Quevedo et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Quinazolinones have been found to have various biological activities, including anticancer, antimicrobial, anti-inflammatory, and immunological modulator properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-(3,4-dimethylphenyl)-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-15-12-13-18(14-16(15)2)24-21(17-8-4-3-5-9-17)23-20-11-7-6-10-19(20)22(24)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRLQYPEOXHHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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